molecular formula C17H14Cl2O5 B12045356 5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate

5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate

Cat. No.: B12045356
M. Wt: 369.2 g/mol
InChI Key: AYQGNMFWOGELBB-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C17H14Cl2O5 and a molecular weight of 369.20 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a dichlorophenoxyacetate moiety. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of 5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 5-formyl-2-methoxybenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenoxyacetate moiety may interact with cellular receptors or enzymes, modulating their function and affecting various biochemical pathways .

Comparison with Similar Compounds

5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:

    5-Formyl-2-methoxybenzyl acetate: Lacks the dichlorophenoxy group, resulting in different chemical reactivity and biological activity.

    2,4-Dichlorophenoxyacetic acid: Lacks the formyl and methoxybenzyl groups, making it a simpler molecule with distinct applications.

    5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetamide:

Properties

Molecular Formula

C17H14Cl2O5

Molecular Weight

369.2 g/mol

IUPAC Name

(5-formyl-2-methoxyphenyl)methyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C17H14Cl2O5/c1-22-15-4-2-11(8-20)6-12(15)9-24-17(21)10-23-16-5-3-13(18)7-14(16)19/h2-8H,9-10H2,1H3

InChI Key

AYQGNMFWOGELBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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